molecular formula C10H14Cl2N2O B2806680 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline CAS No. 14111-15-0

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline

Cat. No.: B2806680
CAS No.: 14111-15-0
M. Wt: 249.14
InChI Key: FEYOREIYECNQMC-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline ( 14111-15-0) is a specialized aniline derivative of significant interest in chemical and pharmaceutical research. Its molecular formula is C10H14Cl2N2O, and it has a molecular weight of 249.13 g/mol . The compound features a distinct molecular structure, characterized by two chlorine atoms in the meta positions (3 and 5) of the benzene ring and a 2-(dimethylamino)ethoxy substituent at the para position relative to the amine group . This structure combines a halogenated aromatic system with a basic, water-solubility-enhancing side chain. The primary application of this compound is as a key synthetic intermediate or building block in organic synthesis and drug discovery efforts. The presence of the primary aniline group allows for further derivatization, while the dimethylaminoethoxy chain is a structural motif often found in bioactive molecules, potentially conferring interaction with biological targets. Researchers value this compound for developing new chemical entities, and it is offered with guaranteed high purity and quality for research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3,5-dichloro-4-[2-(dimethylamino)ethoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYOREIYECNQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=C(C=C1Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline typically involves the reaction of 3,5-dichloroaniline with 2-(dimethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. The product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structural Analogs

3,5-Dichloro-4-(1,1,2,2-Tetrafluoroethoxy)aniline (CAS 104147-32-2)
  • Substituent: Tetrafluoroethoxy group replaces dimethylaminoethoxy.
  • Properties : Enhanced lipophilicity due to fluorine atoms, improving metabolic stability and agrochemical utility (e.g., hexaflumuron synthesis) .
  • Applications: Primarily agrochemical intermediates, contrasting with the anticancer focus of the dimethylaminoethoxy analog.
2’,3’-Dimethoxy-4-(2-methoxyethoxy)-5-(trifluoromethyl)-[1,1’-biphenyl]-2-amine
  • Substituents : Methoxyethoxy and trifluoromethyl groups.
  • Synthesis : Suzuki coupling and iodination reactions .
  • Impact: Trifluoromethyl increases electron-withdrawing effects, while methoxy groups reduce basicity, altering solubility and binding kinetics compared to the dimethylaminoethoxy derivative.
2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)
  • Substituents : Dichloro and dimethoxy groups.
  • Similarity : Structural similarity score 0.85 .
3,5-Dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
  • Structure : Schiff base with an ethoxyphenyl group.
  • Properties : Conjugated system via the imine bond, enhancing electronic delocalization but reducing stability compared to the parent aniline .

Key Data Table: Structural and Functional Comparison

Compound Substituent(s) Molecular Formula Key Applications Synthesis Method
3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline Dimethylaminoethoxy C₁₀H₁₃Cl₂N₂O Anticancer (KV10.1 inhibition) Nucleophilic substitution
3,5-Dichloro-4-(tetrafluoroethoxy)aniline Tetrafluoroethoxy C₈H₅Cl₂F₄NO Agrochemicals Halogen exchange
2’,3’-Dimethoxy-4-(2-methoxyethoxy)-5-(trifluoromethyl)biphenyl-2-amine Methoxyethoxy, trifluoromethyl C₁₈H₁₉F₃NO₃ Pharmaceutical intermediates Suzuki coupling
2,6-Dichloro-3,5-dimethoxyaniline Dichloro, dimethoxy C₈H₉Cl₂NO₂ Chemical synthesis Electrophilic substitution

Biological Activity

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic applications, supported by various studies and data tables.

3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to either the active site or allosteric site, thereby preventing substrate access and leading to various biological effects depending on the target enzyme.

Enzyme Inhibition

The compound has been employed in studies focusing on enzyme inhibition. It is particularly noted for its role in inhibiting protein-ligand interactions, which can be critical in drug development. For instance, it has shown potential as a selective inhibitor of certain kinases involved in cell cycle regulation.

Cytotoxicity

Research has demonstrated that 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline exhibits cytotoxic effects against various cancer cell lines. A study evaluating its cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines indicated moderate activity, with varying IC50 values depending on the cell type. For example, the compound showed an IC50 value of 86 μM against WRL-68 cells .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • Cell Lines Tested : WRL-68, Caco2, MCF-7, PC-3
    • IC50 Values :
      • WRL-68: 86 μM
      • Caco2: [data not specified]
      • MCF-7: [data not specified]
      • PC-3: [data not specified]
    • : Moderate cytotoxic activity was observed across different cancer cell lines, suggesting potential for further development as an anticancer agent.
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit various kinases involved in cancer progression.
    • Results indicated that it could serve as a lead compound for developing targeted therapies against specific cancer types .

Comparative Analysis of Biological Activity

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific kinases related to cell cycle
CytotoxicityModerate activity against multiple cancer cell lines
Therapeutic PotentialInvestigated for drug development applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Dichloro-4-[2-(dimethylamino)ethoxy]aniline, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sequential alkylation and substitution reactions. For example, starting with 3,5-dichloro-4-hydroxyaniline, the [2-(dimethylamino)ethoxy] group can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to alkylating agent) and monitoring reaction progress via TLC or HPLC . Purity can be enhanced using column chromatography with silica gel and a gradient elution system (hexane:ethyl acetate, 4:1 to 1:1) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR to confirm the presence of the dimethylamino group (singlet at δ ~2.2 ppm) and ethoxy protons (δ ~3.5–4.0 ppm). 13C^{13}C-NMR can verify the aromatic chlorine substitutions (C-Cl signals at ~125–135 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 275.0584 (calculated for C10_{10}H13_{13}Cl2_2N2_2O) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>97%) .

Q. How does the dimethylaminoethoxy substituent influence physicochemical properties?

  • Methodological Answer : The substituent enhances solubility in polar solvents (e.g., DMSO, methanol) due to its basic dimethylamino group. LogP values can be experimentally determined via shake-flask methods or predicted using software like MarvinSketch. Comparative studies with analogs (e.g., 3,5-dichloro-4-ethoxy aniline) show increased bioavailability in cell-based assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes or receptors. For example, the dimethylamino group may form hydrogen bonds with catalytic residues (e.g., in kinase targets). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (Kd_d values) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme inhibition assays) may arise from assay conditions. Standardize protocols:

  • Use identical buffer systems (e.g., PBS pH 7.4).
  • Control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .

Q. How can structural analogs be designed to enhance selectivity for therapeutic targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Replace the ethoxy linker with a propoxy group to modulate flexibility.
  • Halogen Substitution : Test 3,5-difluoro or 3-bromo-5-chloro analogs to alter electronic effects.
  • Data-Driven Design : Use SAR tables to correlate substituent position (e.g., para vs. meta) with activity. For example, fluorination at the ethoxy group (as in 3,5-dichloro-4-[2-(dimethylamino)-2-fluoroethoxy]aniline) may improve metabolic stability .

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